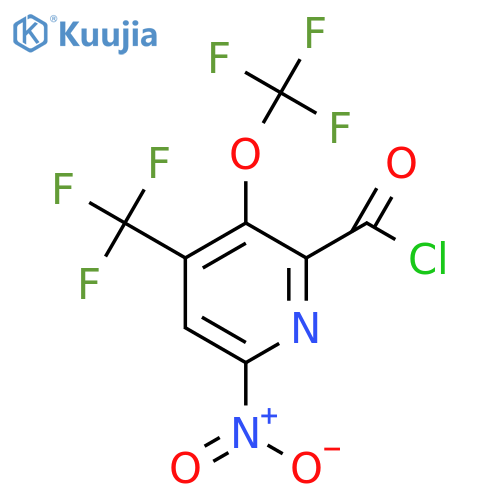

Cas no 1805297-26-0 (6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride)

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride

-

- インチ: 1S/C8HClF6N2O4/c9-6(18)4-5(21-8(13,14)15)2(7(10,11)12)1-3(16-4)17(19)20/h1H

- InChIKey: UCVQHPRPEOXXSY-UHFFFAOYSA-N

- SMILES: ClC(C1C(=C(C(F)(F)F)C=C([N+](=O)[O-])N=1)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 11

- 重原子数量: 21

- 回転可能化学結合数: 2

- 複雑さ: 423

- XLogP3: 3.9

- トポロジー分子極性表面積: 85

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081480-1g |

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride |

1805297-26-0 | 97% | 1g |

$1,445.30 | 2022-04-01 |

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride 関連文献

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chlorideに関する追加情報

Introduction to 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1805297-26-0)

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1805297-26-0) is a highly specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The presence of nitro, trifluoromethoxy, and trifluoromethyl functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of complex molecules.

The molecular structure of 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride is particularly noteworthy. The nitro group (NO2) is a strong electron-withdrawing group, which can influence the reactivity and stability of the molecule. The trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups are known for their strong electron-withdrawing properties and hydrophobicity, which can enhance the lipophilicity and metabolic stability of the compound. These features make it an attractive candidate for drug discovery and development.

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their unique properties. Fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic profiles of drugs, often leading to improved potency, selectivity, and reduced toxicity. The presence of multiple fluorine atoms in 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride makes it particularly suitable for these applications.

The carbonyl chloride (COCl) functionality in this compound is a reactive electrophile that can participate in various chemical reactions, such as nucleophilic acyl substitution. This makes it a versatile building block for the synthesis of a wide range of derivatives, including amides, esters, and thioesters. These derivatives can be further functionalized to create complex molecules with diverse biological activities.

One of the key areas where 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride has shown promise is in the development of anticancer agents. Recent studies have demonstrated that compounds with similar structural motifs exhibit potent antiproliferative activity against various cancer cell lines. The nitro group can be reduced to an amino group under physiological conditions, which can trigger a cascade of biological events leading to cell death. Additionally, the trifluoromethyl and trifluoromethoxy groups can enhance the lipophilicity and cellular uptake of the compound, further potentiating its therapeutic effects.

Beyond cancer research, this compound has also been explored for its potential in other therapeutic areas. For instance, it has been investigated as a lead compound for the development of antiviral agents. The unique combination of functional groups in 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride can interfere with viral replication processes, making it a promising candidate for further optimization.

In terms of synthetic methodology, the preparation of 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride involves several steps that require careful control over reaction conditions to ensure high yields and purity. One common approach involves the nitration of a precursor pyridine derivative followed by introduction of the trifluoromethoxy and trifluoromethyl groups through selective substitution reactions. The final step involves conversion to the carbonyl chloride using thionyl chloride or another suitable reagent.

The safety and handling of this compound are critical considerations in both research and industrial settings. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to prevent exposure to skin or inhalation. It is recommended to handle this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE).

In conclusion, 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1805297-26-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of complex molecules with diverse biological activities. Ongoing research continues to explore its applications in various therapeutic areas, highlighting its importance in modern drug discovery efforts.

1805297-26-0 (6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride) Related Products

- 730964-65-5(1-bromo-3-(2-isocyanoethyl)benzene)

- 1823170-16-6(1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)

- 1805556-75-5(5-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

- 1805066-46-9(3-(Difluoromethyl)-2-methoxy-5-methylpyridine-6-sulfonamide)

- 952969-91-4(1-(4-fluorophenyl)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-5-oxopyrrolidine-3-carboxamide)

- 16460-75-6((R)-2-Phenylbutan-1-ol)

- 4402-88-4(3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid)

- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)

- 1182878-06-3(ethyl2-methyl-1-(pyrimidin-2-yl)propylamine)

- 1105223-58-2(N6-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)